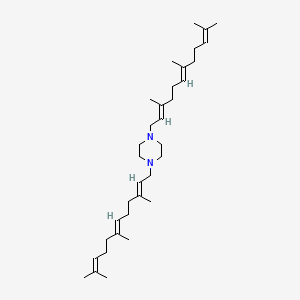
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine core substituted with two long aliphatic chains, each containing three double bonds and three methyl groups. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine typically involves the reaction of piperazine with 3,7,11-trimethyl-2,6,10-dodecatrienyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings. Purification of the final product is achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine undergoes various chemical reactions, including:
Oxidation: The aliphatic chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds in the aliphatic chains can be reduced to single bonds using hydrogenation.
Substitution: The piperazine core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is used for reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated aliphatic chains.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s aliphatic chains can insert into lipid bilayers, disrupting membrane integrity and leading to cell death. Additionally, the piperazine core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Farnesol: A naturally occurring sesquiterpene alcohol with similar aliphatic chains but lacking the piperazine core.
Farnesal: An aldehyde derivative of farnesol with similar structural features.
Geranylgeraniol: A diterpene alcohol with a similar aliphatic chain structure.
Uniqueness
1,4-Bis(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine is unique due to its combination of a piperazine core and long aliphatic chains, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
55436-60-7 |
|---|---|
Molecular Formula |
C34H58N2 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
1,4-bis[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine |
InChI |
InChI=1S/C34H58N2/c1-29(2)13-9-15-31(5)17-11-19-33(7)21-23-35-25-27-36(28-26-35)24-22-34(8)20-12-18-32(6)16-10-14-30(3)4/h13-14,17-18,21-22H,9-12,15-16,19-20,23-28H2,1-8H3/b31-17+,32-18+,33-21+,34-22+ |
InChI Key |
YQDADZNIKYLCSK-OGXBVDAXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)C/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















